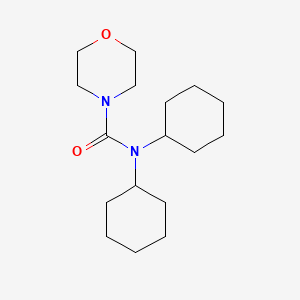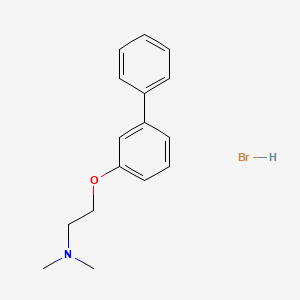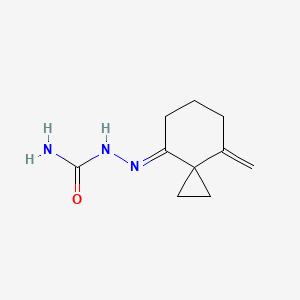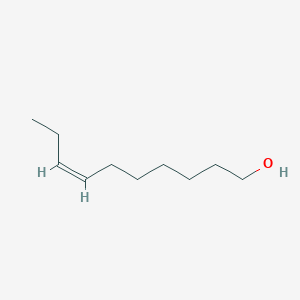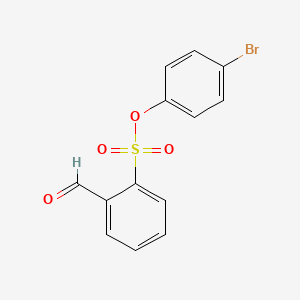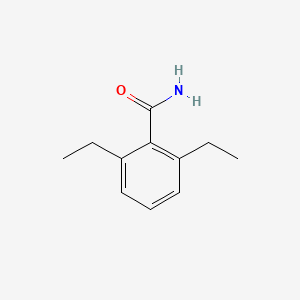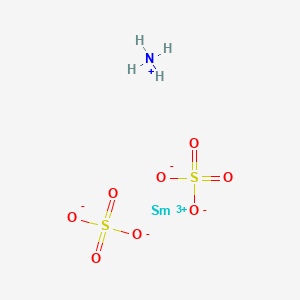![molecular formula C34H68N2O2 B12646571 N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide] CAS No. 85098-99-3](/img/structure/B12646571.png)
N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide]: is a synthetic organic compound with the molecular formula C34H68N2O2 and a molecular weight of 536.91592 . It is known for its unique chemical structure, which includes two long alkyl chains attached to an ethanediyl bisamide core. This compound is used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] typically involves the reaction of 1,2-diaminoethane with 2-hexyldecanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale purification methods, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated amides, alkoxylated amides
Scientific Research Applications
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological assays and as a component in the formulation of biomaterials.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent or in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
Mechanism of Action
The mechanism of action of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. Additionally, the amide groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] can be compared with other similar compounds, such as:
- N,N’-1,2-ethanediylbis[2-octyldecan-1-amide]
- N,N’-1,2-ethanediylbis[2-dodecyldecan-1-amide]
- N,N’-1,2-ethanediylbis[2-tetradecyldecan-1-amide]
These compounds share a similar ethanediyl bisamide core but differ in the length and branching of their alkyl chains. The unique properties of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide], such as its specific chain length and branching, contribute to its distinct chemical and physical properties, making it suitable for specific applications .
Properties
CAS No. |
85098-99-3 |
|---|---|
Molecular Formula |
C34H68N2O2 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
2-hexyl-N-[2-(2-hexyldecanoylamino)ethyl]decanamide |
InChI |
InChI=1S/C34H68N2O2/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)33(37)35-29-30-36-34(38)32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3,(H,35,37)(H,36,38) |
InChI Key |
RMORRUPNCCULDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)NCCNC(=O)C(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


